molecular formula C14H23BN2O4S B2629452 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid CAS No. 2377609-49-7

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid

Cat. No. B2629452
CAS RN: 2377609-49-7
M. Wt: 326.22
InChI Key: BFMOFEGNZBELOU-UHFFFAOYSA-N
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Description

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is a chemical compound with the molecular formula C14H23BN2O4S . Its IUPAC name is 5-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}-2-thienylboronic acid . It is typically stored at -20°C .


Molecular Structure Analysis

The molecular structure of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can be represented by the InChI code 1S/C14H24BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20,22H,6-10H2,1-3H3 .


Chemical Reactions Analysis

As a boronic ester, 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can participate in various chemical reactions. The most notable of these is the Suzuki-Miyaura coupling, a widely-used reaction in organic chemistry . Other potential reactions include oxidations, aminations, halogenations, and various C-C bond-forming reactions .


Physical And Chemical Properties Analysis

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid has a molecular weight of 326.22 . It is typically stored at -20°C .

Scientific Research Applications

  • Chemical Synthesis and Drug Development 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid plays a crucial role in the synthesis of pharmaceutical compounds. Its significance lies in the development of novel therapeutic agents. Researchers utilize it as a versatile building block for creating diverse heterocyclic compounds, which are essential in medicinal chemistry.
  • Catalysis and Cross-Coupling Reactions

    • Boronic acids are valuable reagents in catalytic processes. This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source. These reactions enable the formation of carbon-carbon bonds, making them pivotal in organic synthesis .
    • Additionally, 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid can be used in chain-growth catalyst transfer polycondensation of conjugated alternating copolymers .

    Hydromethylation and Total Synthesis

    • The protodeboronation of pinacol boronic esters, a hydromethylation sequence, has been applied to related compounds. This process is useful for synthesizing complex molecules. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

    Peptide-Boronic Acid Synthesis

    • Researchers have explored the synthesis of peptide-boronic acids using similar compounds. These molecules find applications in proteasome inhibition and drug discovery .

    Functional Materials and Polymers

    • The boronic acid moiety in this compound can be incorporated into functional materials. Researchers have investigated its use in designing polymers with specific properties, such as stimuli-responsive behavior .

    Bioconjugation and Targeted Delivery

    • Boronic acids have been employed in bioconjugation strategies. By attaching them to biomolecules, researchers can achieve targeted drug delivery or imaging applications. The reversible interaction between boronic acids and diols (e.g., sugars) allows for selective binding to specific cellular receptors .

Safety and Hazards

The safety data sheet for 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid suggests that it should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

[5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMOFEGNZBELOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid

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